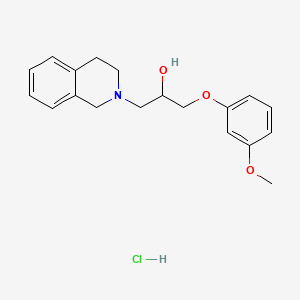![molecular formula C11H12ClNO3S B2491020 5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034605-00-8](/img/structure/B2491020.png)
5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of bicyclic structures characterized by their unique combination of oxygen and nitrogen within the ring system. Such structures have been synthesized and analyzed for various chemical and physical properties, contributing significantly to the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of related bicyclic compounds, such as 3-oxa- and 3-azabicyclo[4.1.0]heptanes, involves gold-catalyzed cycloisomerization of cyclopropenes, demonstrating the utility of gold catalysts in forming complex bicyclic frameworks with high diastereoselectivities (Miege, Meyer, & Cossy, 2010).
Molecular Structure Analysis
The molecular structure of similar bicyclic compounds, such as 1-chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane, has been determined, providing insight into the configurational specificity and the interaction between functional groups within the bicyclic framework (Przybylska & Garratt, 1981).
Chemical Reactions and Properties
The reactivity of these bicyclic compounds is highlighted by their ability to undergo various chemical transformations, including intramolecular cyclopropanation and cycloisomerization, which are pivotal in synthesizing structurally complex and diverse organic molecules.
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, of bicyclic compounds have been extensively studied. For example, the crystal structure analysis of related compounds sheds light on the 3D arrangement of atoms in the crystal lattice and their intermolecular interactions, which are crucial for understanding the material's physical properties (Rowicki et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes through gold-catalyzed cycloisomerization has been demonstrated, showing the potential for creating diverse bicyclic structures (Miege, Meyer, & Cossy, 2010).
- Research on N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane has contributed to understanding their nuclear magnetic resonance (NMR) spectra, providing insights into their structural properties (Portoghese & Turcotte, 1971).
Chemical Reactions and Derivatives
- Innovative approaches to synthesizing C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes have been developed, showcasing the versatility of this chemical framework (Garsi et al., 2022).
- The creation of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives has been achieved, highlighting the potential for generating new chemical entities (Yuan Zhe-dong, 2013).
Application in Medicinal Chemistry
- Bicyclic bases such as 2-azabicycloalkane scaffolds have been synthesized and investigated for their antiproliferative activity, indicating their potential use in developing new antitumor agents (Iwan et al., 2020).
- The stereocontrolled synthesis of kainoid amino acids from 7-azabicyclo[2.2.1]heptadienes has been explored, offering pathways to neuroexcitants and other biologically active compounds (Hodgson, Hachisu, & Andrews, 2005).
Advances in Organic Chemistry
- Research on the enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system from trans-4-hydroxy-L-proline shows the advancements in synthetic organic chemistry, offering new methodologies for complex structures (Houghton et al., 1993).
- The development of bridged bicyclic morpholine amino acids showcases the potential of these compounds in medicinal chemistry, particularly for modulating drug properties (Kou et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of the compound “5-((2-Chlorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Similar compounds with a bicyclo[221]heptane core have been found to interact with the CXCR2 receptor . CXCR2 is a chemokine receptor that plays a crucial role in chemotaxis and inflammatory responses .
Mode of Action
It’s suggested that similar compounds act as antagonists to the cxcr2 receptor This can result in a decrease in chemotaxis and inflammatory responses .
Biochemical Pathways
The cxcr2 receptor, which similar compounds are known to target, is involved in various biochemical pathways related to inflammation and immune response . By acting as an antagonist to the CXCR2 receptor, this compound could potentially affect these pathways and their downstream effects.
Result of Action
As a potential antagonist of the cxcr2 receptor, this compound could potentially reduce chemotaxis and inflammatory responses at the molecular and cellular level .
Propriétés
IUPAC Name |
5-(2-chlorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-10-3-1-2-4-11(10)17(14,15)13-6-9-5-8(13)7-16-9/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKHWHPUEVNXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
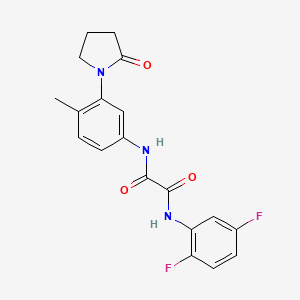
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
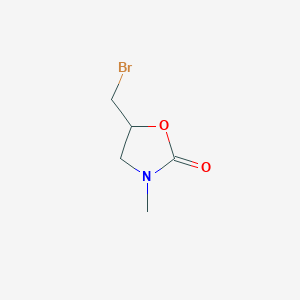
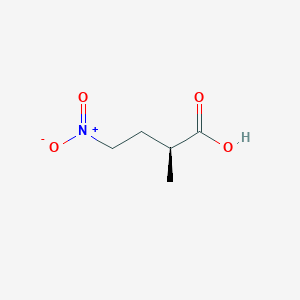
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)



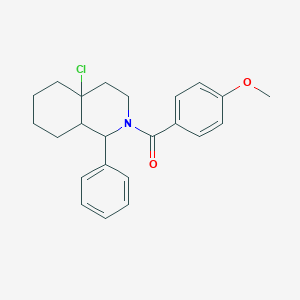
![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)
